This compound can be classified under the category of heterocyclic compounds due to the presence of the imidazole ring, which is a five-membered aromatic ring containing two nitrogen atoms. It is commonly synthesized through various chemical reactions involving phenol and imidazole derivatives. The compound's structure allows it to participate in a range of chemical reactions, making it a valuable building block in organic synthesis.
The synthesis of 3-(1H-imidazol-1-yl)phenol can be achieved through several methods:
The synthesis typically requires careful control of reaction conditions such as temperature, pH, and the presence of solvents. For instance, reactions may be performed in dichloromethane or ethyl acetate, with purification steps including crystallization and chromatography to isolate the final product.
The molecular formula for 3-(1H-imidazol-1-yl)phenol is C_10H_10N_2O. It features:
The compound exhibits a planar structure due to resonance stabilization within both the phenolic and imidazole components, enhancing its aromatic character.
3-(1H-imidazol-1-yl)phenol participates in various chemical transformations:
Common reagents include:
The mechanism by which 3-(1H-imidazol-1-yl)phenol exerts its effects, particularly in biological contexts, often involves its ability to interact with metal ions in enzyme active sites. The imidazole nitrogen atoms can coordinate with metal ions, influencing enzyme activity and potentially inhibiting enzymatic processes. This interaction is critical in drug design where targeting specific enzyme mechanisms is desired .
These properties contribute to its utility in various applications, particularly in pharmaceuticals where solubility can affect bioavailability.
3-(1H-imidazol-1-yl)phenol has several notable applications:
The antifungal and enzyme-inhibitory activities of 3-(1H-imidazol-1-yl)phenol derivatives are highly sensitive to structural modifications. Systematic SAR studies reveal that electron-withdrawing groups (e.g., halogens) at the ortho-position of the phenol ring enhance antifungal potency by increasing electrophilicity and membrane penetration. For example, 2-chloro substitution reduces IC₅₀ against S. cerevisiae to 95 ± 7.07 μM, compared to 240 ± 14.14 μM for unsubstituted analogs [1]. Conversely, meta-substitutions with bulky groups (e.g., -CF₃, -CN) diminish activity due to steric clashes with the target enzyme’s binding pocket [1] [6].
Hydrogen-bonding capacity at the phenolic hydroxyl is critical for target engagement. When the hydroxyl group is methylated or replaced by hydrogen, a 10- to 20-fold loss in IDO (indoleamine 2,3-dioxygenase) inhibitory activity occurs, confirming its role as a hydrogen-bond donor [4] [9]. Docking simulations show the phenolic oxygen forms a 2.8-Å hydrogen bond with Ser167 in IDO, stabilizing the inhibitor-enzyme complex [4].
Substituent Position | Group | Biological Effect | Potency Shift |
---|---|---|---|
Ortho-phenol | -OH | H-bond donation to Ser167 (IDO) | IC₅₀ = 4.8 μM (IDO) |
Ortho-phenol | -Cl | Electron withdrawal; enhanced CYP51 binding | IC₅₀ = 95 μM (Fungal) |
Meta-phenol | -CF₃/-CN | Steric hindrance in active site | >50% activity loss |
Phenol ring | -OCH₃ (replaces OH) | Loss of H-bond donation | 10-20x activity loss |
These derivatives exert antifungal effects primarily through CYP51 (lanosterol 14α-demethylase) inhibition, disrupting ergosterol biosynthesis. The imidazole nitrogen coordinates the heme iron in CYP51, while the phenol moiety interacts with hydrophobic residues (Phe163, Phe226) in the enzyme’s access channel [1] [10]. Molecular docking of compound 5a—a 3,4-dichlorobenzoate ester of 1-(3-(1H-imidazol-1-yl)propanol—shows a binding energy of −9.2 kcal/mol, with the dichlorophenyl group occupying the substrate cleft .
Derivatives with extended ortho-substituted aromatic esters exhibit broad-spectrum activity against Candida spp. For instance, 5j [(E)-3-(1H-imidazol-1-yl)-1-phenylpropan-1-one O-4-chlorobenzoyl oxime] achieves MIC values of 0.0054 μmol/mL against C. albicans, surpassing fluconazole (MIC >1.6325 μmol/mL) [2] . Activity correlates with lipophilicity (LogP 2.1–3.8), facilitating membrane penetration [1].
Compound | Structure | MIC (μmol/mL) | Target | Binding Affinity |
---|---|---|---|---|
Fluconazole® | Standard triazole | >1.6325 | CYP51 | Baseline |
5j | Oxime ester with p-Cl-benzoyl | 0.0054 | CYP51 | −10.8 kcal/mol |
5a | 3,4-Dichlorobenzoate ester | 0.0833 | CYP51 | −9.2 kcal/mol |
3-(1H-Imidazol-1-yl)phenol | Parent scaffold with ortho-OH | 0.314* | CYP51/IDO | −8.5 kcal/mol |
The imidazole ring in 3-(1H-imidazol-1-yl)phenol derivatives enables heme iron coordination in IDO, preferentially binding the inactive ferric (Fe³⁺) state. This disrupts tryptophan metabolism, reversing tumor-induced immunosuppression [4]. The phenolic hydroxyl enhances potency by forming auxiliary hydrogen bonds with active-site residues. 2-Hydroxy substitution (compound 1) achieves an IC₅₀ of 4.8 μM—a 10-fold improvement over 4-phenylimidazole (4826 μM) [4].
Docking studies (GoldScore ≥ 80) confirm that ortho-hydroxy groups position the phenol ring parallel to heme, enabling π-π stacking. Conversely, removing the hydroxyl or substituting it with methoxy increases IC₅₀ to >100 μM due to lost polar interactions [4] [9].
The IDO active site residues Cys129 and Ser167 are critical anchors for optimizing 3-(1H-imidazol-1-yl)phenol inhibitors:
Ortho-hydroxy analogs induce a bioactive conformation where the imidazole-phenol dihedral angle is <30°, aligning both rings for optimal residue contact. This "ortho-effect" boosts potency 8-fold over para-substituted analogs [4] [9]. Introducing thioether chains (e.g., 17, 18) exploits Cys129’s nucleophilicity, forming reversible covalent bonds that enhance residence time [4].
Compound | Substituent | Interaction with C129 | Interaction with S167 | IC₅₀ (μM) |
---|---|---|---|---|
4-PI | None | Van der Waals | None | 4826 |
1 | 2-OH | Hydrophobic contact | H-bond (2.9 Å) | 4.8 |
17 | 3-SH | Disulfide-like (3.2 Å) | H-bond (3.1 Å) | 7.6 |
18 | 4-SH | Van der Waals | H-bond (2.8 Å) | 7.7 |
Beyond antifungal and IDO applications, this scaffold induces apoptosis in cancer cells via Bcl-2 modulation and reactive oxygen species (ROS) generation. In DU145 prostate cancer cells, iodophenoxyalkyl derivatives (e.g., 3c) inhibit heme oxygenase-1 (HO-1), upregulating pro-apoptotic Bax/Bcl-2 ratios (IC₅₀ = 10.98–55.08 μM) [6]. Thiadiazole-imidazolones like 341c suppress HepG2 proliferation (IC₅₀ = 0.86 μM) by arresting the G2/M phase and activating caspase-3 [6].
Multi-targeting potential is evidenced by hybrid derivatives engaging both IDO and tubulin. For example, Schiff base hybrids incorporating 1,3-benzodioxole upregulate p53 in breast cancer cells while concurrently inhibiting IDO [6] [10].
Compound | Structural Feature | Cancer Cell Line | IC₅₀ | Mechanism |
---|---|---|---|---|
3c | 4-Iodophenoxyalkyl chain | DU145 (prostate) | 10.98 μM | HO-1 inhibition; ↑ Bax/Bcl-2 |
341c | Thiadiazole-imidazolone | HepG2 (liver) | 0.86 μM | G2/M arrest; caspase-3 activation |
318-Ii | Imidazole-thione–benzotriazole | HL-60 (leukemia) | 0.4 ± 0.03 μM | Bcl-2 downregulation |
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2